

# Application Notes: Ivacaftor Hydrate in Cystic Fibrosis Organoid Models

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## Compound of Interest

Compound Name: *Ivacaftor hydrate*

Cat. No.: *B1139302*

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## Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2][3] Defective CFTR function leads to impaired ion and water transport across epithelial surfaces, resulting in multi-organ disease.[2][4] Ivacaftor is a CFTR potentiator designed to increase the channel open probability of specific CFTR mutants (primarily gating mutations like G551D) that are present at the cell surface.[4][5][6]

Patient-derived organoids, particularly from intestinal biopsies, have emerged as a powerful in vitro model for studying CFTR function and predicting patient-specific responses to CFTR modulators like Ivacaftor.[7][8][9] These three-dimensional structures recapitulate the genetic and physiological characteristics of the donor's tissue.[7] A key method for assessing Ivacaftor's efficacy in this model is the Forskolin-Induced Swelling (FIS) assay.[10][11] Forskolin activates adenylyl cyclase, increasing intracellular cAMP levels, which in turn activates CFTR, leading to chloride and fluid secretion into the organoid lumen and causing it to swell.[1][12] In CF organoids, this swelling is absent or significantly reduced but can be rescued by effective CFTR modulators.[11]

## Mechanism of Action: Ivacaftor and CFTR

The CFTR channel is activated through a process involving phosphorylation by Protein Kinase A (PKA) and gating by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs). [13][14] In CF patients with gating mutations, the channel is correctly trafficked to the cell

membrane but has a severe defect in its opening mechanism.[2][5] Ivacaftor acts directly on the CFTR protein to stabilize the open-channel state, increasing the probability of chloride ion flow and thereby restoring a level of normal anion transport.[4][5][6]

## Quantitative Data Summary

The primary quantitative output from studying Ivacaftor in CF organoids is the measurement of organoid swelling in response to forskolin stimulation. This is typically quantified by live-cell imaging and subsequent image analysis.

Table 1: Key Reagents and Final Concentrations for Forskolin-Induced Swelling (FIS) Assay

Reagent	Function	Typical Final Concentration	Reference
Forskolin	Adenylyl cyclase activator (increases cAMP to open CFTR)	10 $\mu$ M	[1][12]
Amiloride	ENaC inhibitor (minimizes sodium influx)	20 $\mu$ M	[1]
Genistein	CFTR potentiator (used as a positive control/potentiator)	25 $\mu$ M	[1]
Ivacaftor (VX-770)	Test compound (CFTR potentiator)	Picomolar to micromolar range	[13]
CFTRinh-172	CFTR inhibitor (negative control)	50 $\mu$ M	[12]

Table 2: Representative Quantitative Analysis of Forskolin-Induced Swelling

The swelling response is measured as the percentage increase in organoid surface area over time relative to the baseline (t=0). The Area Under the Curve (AUC) is calculated from the swelling curve to provide a single value for comparison.

Organoid Type / Condition	Expected Swelling Response	Representative AUC (Arbitrary Units, t=120 min)
Wild-Type (Non-CF) + Forskolin	Rapid and robust swelling.	10,000 - 15,000
CF (e.g., G551D) + Forskolin	Minimal to no swelling. <a href="#">[11]</a>	< 1,000
CF (e.g., G551D) + Ivacaftor pre-treatment + Forskolin	Significant, dose-dependent restoration of swelling. <a href="#">[9]</a>	5,000 - 12,000
Wild-Type + CFTR Inhibitor + Forskolin	Swelling is abolished. <a href="#">[12]</a>	< 1,000

## Experimental Protocols

### Protocol 1: Human Intestinal Organoid Culture

This protocol is a generalized summary for establishing and maintaining human intestinal organoids from biopsy tissue.

- Isolation: Isolate intestinal crypts from rectal biopsies via chelation with EDTA.
- Seeding: Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel®) and plate as droplets in a 24-well plate.
- Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.
- Culture: Overlay the droplets with a complete organoid growth medium containing essential factors (e.g., Wnt-3A, R-spondin-1, Noggin, EGF).
- Maintenance: Replace the medium every 2-3 days. Passage the organoids every 7-10 days by mechanically disrupting them and reseed into a fresh matrix.[\[11\]](#)

### Protocol 2: Forskolin-Induced Swelling (FIS) Assay with Ivacaftor

This protocol details the procedure for assessing the functional rescue of CFTR by Ivacaftor in CF intestinal organoids.

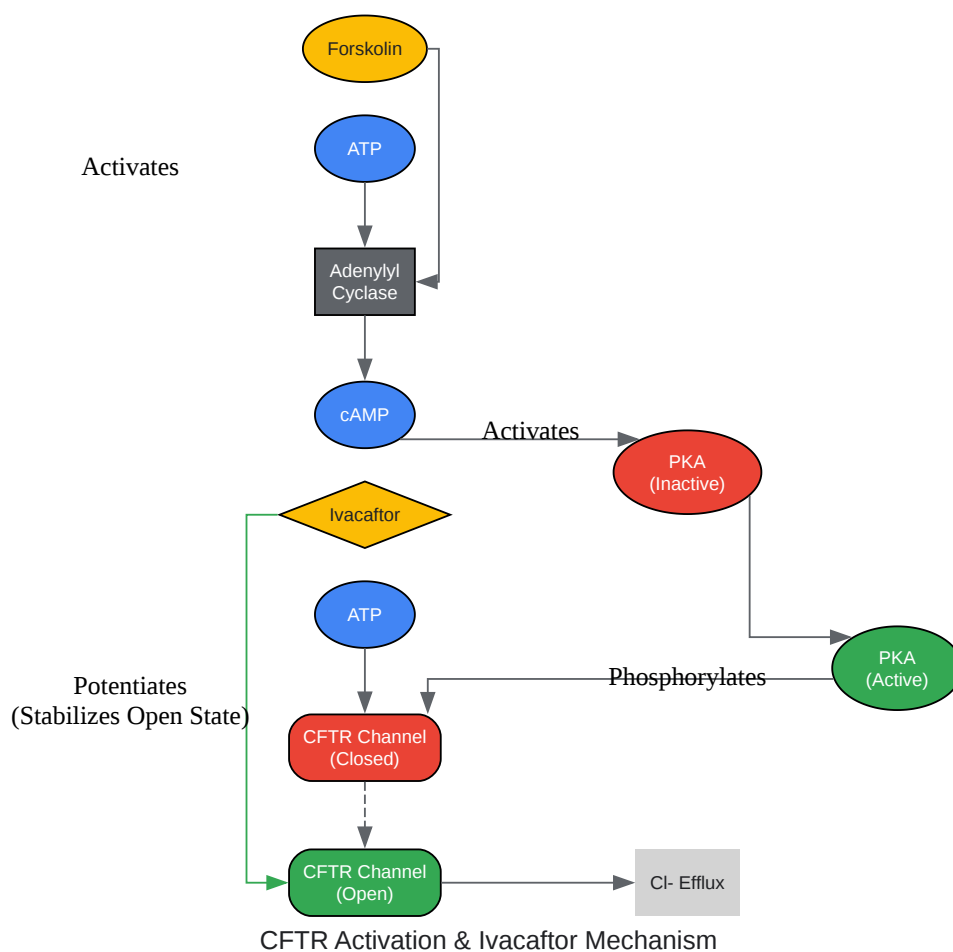
- Organoid Plating: Plate mature organoids (3-5 days after passaging) in a basement membrane matrix on a 96-well imaging plate.
- Pre-incubation with Ivacaftor: For drug-treated conditions, replace the standard culture medium with a medium containing Ivacaftor (or vehicle control, e.g., DMSO) at the desired concentration. Incubate for 24-48 hours at 37°C and 5% CO<sub>2</sub>.
- Assay Initiation:
  - Carefully remove the medium from all wells.
  - Wash the organoids gently with a pre-warmed basal medium or Krebs-Ringer Bicarbonate (KBR) buffer for a more pronounced swelling response.[\[12\]](#)
  - Add the final assay solution containing 10 µM Forskolin to all wells.[\[1\]](#)[\[12\]](#) Include control wells (e.g., vehicle only, Forskolin + CFTR inhibitor).
- Live-Cell Imaging:
  - Immediately place the plate into a pre-heated (37°C) live-cell imaging system equipped with a brightfield microscope.
  - Capture images of each well at time zero (t=0).
  - Continue to capture images at regular intervals (e.g., every 15-20 minutes) for a total duration of 80-120 minutes.[\[9\]](#)[\[12\]](#)
- Data Analysis:
  - Use image analysis software (e.g., ImageJ) to measure the total cross-sectional area of the organoids in each image at every time point.
  - Normalize the data by calculating the percentage change in area relative to the t=0 image for each well.
  - Plot the normalized area against time to generate swelling curves.

- Calculate the Area Under the Curve (AUC) for each condition to quantify the total swelling response.[9]

## Visualizations

### Signaling Pathway and Drug Mechanism

The following diagram illustrates the signaling cascade leading to CFTR activation and the mechanism by which Ivacaftor potentiates channel function.

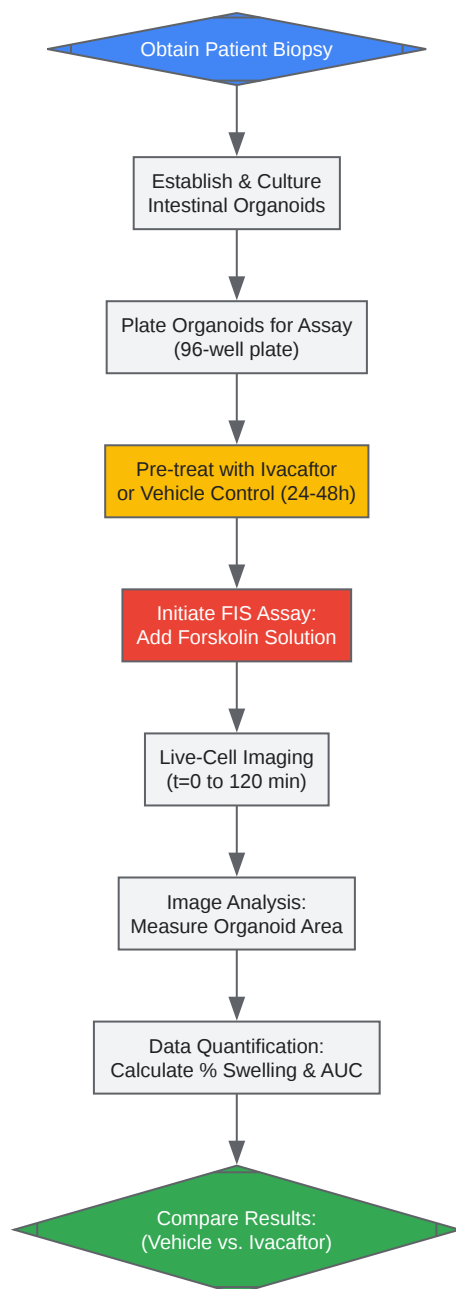


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Caption: CFTR activation by the cAMP/PKA pathway and potentiation by Ivacaftor.

## Experimental Workflow

This diagram outlines the complete experimental workflow for testing Ivacaftor efficacy using the Forskolin-Induced Swelling assay in patient-derived organoids.



Ivacaftor Testing Workflow in CF Organoids

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Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

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